Deuterium Labeling Position and Mass Shift Comparison: D15 vs. D2 vs. 13C2/15N
N-Octanoyl-D15-glycine possesses fifteen deuterium atoms exclusively on the octanoyl chain (CD3(CD2)6CO-), producing a +15 Da mass shift. This is distinct from N-Octanoylglycine-2,2-d2, where only two deuterium atoms reside on the glycine moiety, resulting in a +2 Da shift . The larger mass shift and strategic placement on the fatty acyl chain minimize isotopic spectral overlap with the unlabeled analyte and other endogenous metabolites, enhancing signal specificity in complex biological matrices like urine and plasma.
| Evidence Dimension | Number and Position of Deuterium Atoms |
|---|---|
| Target Compound Data | 15 deuterium atoms on the octanoyl acyl chain (D15) |
| Comparator Or Baseline | N-Octanoylglycine-2,2-d2: 2 deuterium atoms on the glycine moiety (D2) |
| Quantified Difference | +15 Da vs. +2 Da mass shift |
| Conditions | Structural analysis by molecular formula: Target: C10H4D15NO3; Comparator: C10H17D2NO3 |
Why This Matters
The +15 Da mass shift ensures superior baseline resolution from the unlabeled analyte (+0 Da) and reduces the risk of cross-talk in MS/MS, which is critical for low-abundance biomarker quantification.
